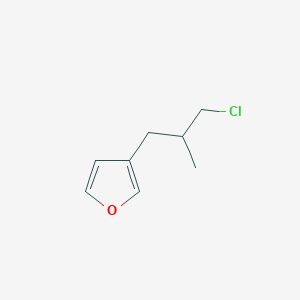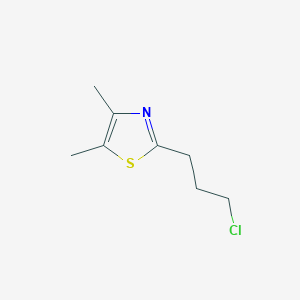
2-(3-Chloropropyl)-4,5-dimethyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropropyl)-4,5-dimethyl-1,3-thiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a chloropropyl group attached to the second carbon of the thiazole ring, along with two methyl groups at the fourth and fifth positions. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-4,5-dimethyl-1,3-thiazole typically involves the reaction of 4,5-dimethylthiazole with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropyl)-4,5-dimethyl-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiazolidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted thiazoles.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Scientific Research Applications
2-(3-Chloropropyl)-4,5-dimethyl-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloropropyl)-4,5-dimethyl-1,3-thiazole involves its interaction with biological targets through its reactive chloropropyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The thiazole ring may also interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloropropyl)-1,3-dioxolane
- 3-Chloropropyltrimethoxysilane
- 3-Chloropropionyl Chloride
Uniqueness
2-(3-Chloropropyl)-4,5-dimethyl-1,3-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of nucleophilic substitution potential and thiazole ring interactions, making it valuable in various applications.
Properties
Molecular Formula |
C8H12ClNS |
|---|---|
Molecular Weight |
189.71 g/mol |
IUPAC Name |
2-(3-chloropropyl)-4,5-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C8H12ClNS/c1-6-7(2)11-8(10-6)4-3-5-9/h3-5H2,1-2H3 |
InChI Key |
SJOWLRBHTPGPCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CCCCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide](/img/structure/B13190802.png)

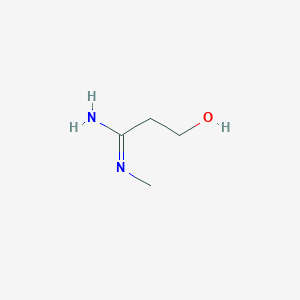
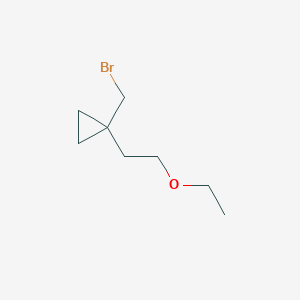
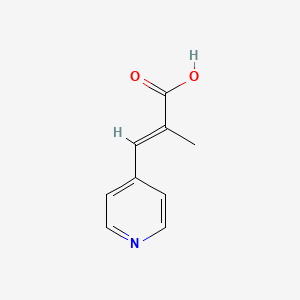
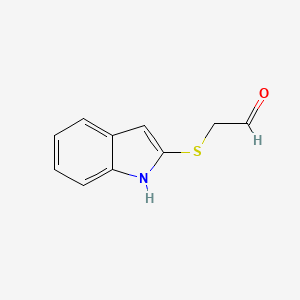
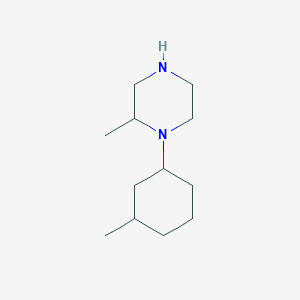
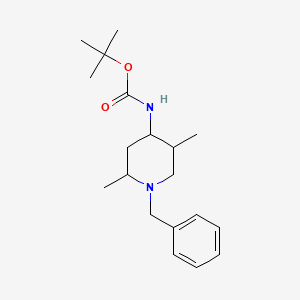
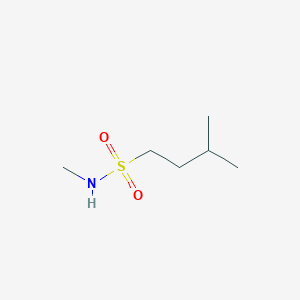

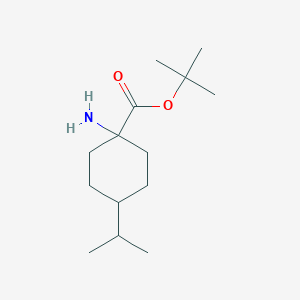
![2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13190878.png)
